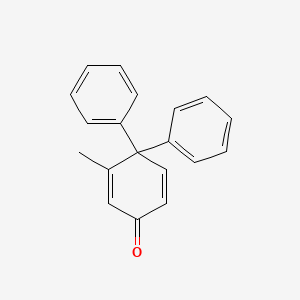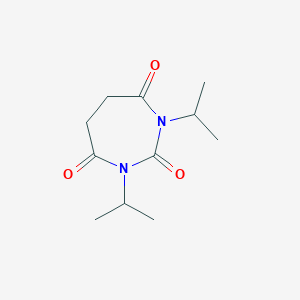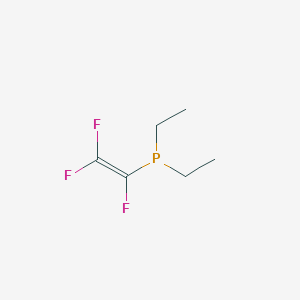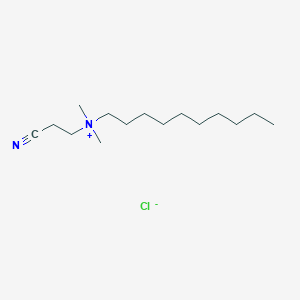![molecular formula C57H42N6 B14240755 4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline CAS No. 247171-66-0](/img/structure/B14240755.png)
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with diphenylamino groups, which contribute to its electron-donating characteristics and make it a valuable material in optoelectronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives.
Substitution with Diphenylamino Groups: The diphenylamino groups are introduced via a nucleophilic substitution reaction, where the triazine core reacts with diphenylamine in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles or nucleophiles in the presence of catalysts such as palladium or copper.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Scientific Research Applications
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline has a wide range of applications in scientific research:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-donating properties and high thermal stability.
Fluorescent Sensors: It serves as a fluorescent sensor for detecting metal ions and other analytes, owing to its strong emission properties.
Photovoltaics: The compound is utilized in organic photovoltaic cells to enhance light absorption and charge transport.
Bio-imaging: Its two-photon absorption properties make it suitable for bio-imaging applications.
Mechanism of Action
The mechanism of action of 4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline involves its interaction with molecular targets through electron-donating and π-conjugation effects. The diphenylamino groups facilitate charge transfer processes, which are crucial for its optoelectronic and fluorescent properties. The compound’s ability to form stable complexes with metal ions also contributes to its functionality in sensing applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis[4-(diphenylamino)styryl]biphenyl: Known for its blue light emission and use in OLEDs.
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthracenedione: Utilized as a red dopant in OLEDs.
4,4’-Bis(diethylamino)benzophenone: Employed in photoinitiators and as a sensitizer in photopolymerization.
Uniqueness
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline stands out due to its triazine core, which provides enhanced thermal stability and electron-withdrawing properties. This makes it particularly effective in applications requiring high thermal resistance and efficient charge transfer.
Properties
CAS No. |
247171-66-0 |
|---|---|
Molecular Formula |
C57H42N6 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
4-[4,6-bis[4-(N-phenylanilino)phenyl]-1,3,5-triazin-2-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C57H42N6/c1-7-19-46(20-8-1)61(47-21-9-2-10-22-47)52-37-31-43(32-38-52)55-58-56(44-33-39-53(40-34-44)62(48-23-11-3-12-24-48)49-25-13-4-14-26-49)60-57(59-55)45-35-41-54(42-36-45)63(50-27-15-5-16-28-50)51-29-17-6-18-30-51/h1-42H |
InChI Key |
NKCRNWXHQSMOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)

![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)






